N-isopropyl-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-11(2)16-14(19)10-17-8-9-18(15(17)20)12-4-6-13(21-3)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDONAICTTZXPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCN(C1=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide typically involves the following steps:
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Formation of the Imidazolidinone Core: : The initial step involves the reaction of an appropriate amine with an isocyanate to form the imidazolidinone ring. For instance, reacting 4-methoxyphenyl isocyanate with isopropylamine under controlled conditions can yield the desired imidazolidinone intermediate.
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Acylation: : The intermediate is then subjected to acylation using acetic anhydride or acetyl chloride to introduce the acetamide group. This step is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
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Reduction: : Reduction of the imidazolidinone ring can yield various reduced forms, depending on the reagents and conditions used.
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Substitution: : The acetamide group can participate in nucleophilic substitution reactions, where the acyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-isopropyl-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its stable imidazolidinone core makes it an ideal candidate for various synthetic applications.
Biology
The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors. Its structure allows it to interact with specific enzymes, making it a valuable tool in biochemical research.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It has been studied for its anti-inflammatory and analgesic effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-isopropyl-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets. The imidazolidinone core can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Imidazolidinone Derivatives
The compound shares structural similarities with heterocyclic systems like 3-chloro-N-phenyl-phthalimide (Fig. 1, ), which contains an isoindoline-1,3-dione core. Key differences include:
- Core Structure : The target compound has a 2-oxoimidazolidin-1-yl ring (5-membered), whereas 3-chloro-N-phenyl-phthalimide features a 6-membered isoindoline-1,3-dione ring.
- Substituents : The acetamide side chain in the target compound contrasts with the chloro and phenyl substituents in 3-chloro-N-phenyl-phthalimide.
- Applications: 3-chloro-N-phenyl-phthalimide is primarily used as a monomer for polyimide synthesis , while imidazolidinone derivatives are more commonly explored for biological activity.
Physicochemical Properties (Hypothetical Comparison)
Research Findings and Limitations
- Synthesis Challenges : Unlike 3-chloro-N-phenyl-phthalimide, which is synthesized via established routes for polymer precursors , the acetamide derivative may require specialized coupling reagents or protecting-group strategies.
- Biological Potential: Imidazolidinones are known for kinase or protease inhibition, but the absence of specific data for this compound precludes definitive conclusions.
Biological Activity
N-isopropyl-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide (CAS Number: 1257551-91-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₅H₂₁N₃O₃, with a molecular weight of 291.35 g/mol. The presence of the methoxy group on the phenyl ring contributes to its unique reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₃O₃ |
| Molecular Weight | 291.35 g/mol |
| CAS Number | 1257551-91-9 |
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The imidazolidinone core allows for hydrogen bonding and other interactions that can modulate enzyme activity. This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of anti-inflammatory and analgesic effects.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of nitric oxide (NO) in RAW 264.7 macrophage cells, a common model for studying inflammation. This inhibition suggests a potential mechanism for reducing inflammation in various pathological conditions.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an α-glucosidase inhibitor, which is relevant for managing diabetes by slowing carbohydrate absorption in the intestines. The inhibition potency was comparable to acarbose, a standard treatment for type 2 diabetes.
Case Studies and Research Findings
- Study on Anti-inflammatory Activity :
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Enzyme Inhibition Study :
- In another investigation, the compound was tested against α-glucosidase activity using a colorimetric assay. Results indicated that it significantly inhibited enzyme activity at certain concentrations, supporting its potential use in diabetes management .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| N-isopropyl-2-(3-phenyl-2-oxoimidazolidin-1-yl)acetamide | Lacks methoxy group | Reduced reactivity and activity |
| N-isopropyl-2-(3-(4-hydroxyphenyl)-2-oxoimidazolidin-1-yl)acetamide | Hydroxy group instead of methoxy | Different interaction profile |
Q & A
Basic: What are the optimal synthetic routes for N-isopropyl-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide?
The synthesis typically involves multi-step reactions, starting with the condensation of substituted thioureas or maleimide derivatives under reflux conditions in glacial acetic acid. Key steps include:
- Reaction Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and ensure intermediate formation .
- Purification : Recrystallization from solvents like ethyl acetate or methanol, coupled with column chromatography (e.g., silica gel with gradients of CH₂Cl₂/MeOH), ensures high purity. For example, a 58% yield was achieved via sequential acetyl chloride additions and chromatographic purification .
- Yield Optimization : Adjusting stoichiometry, reaction time, and solvent polarity improves efficiency.
Basic: How is the purity and structural integrity of the compound confirmed post-synthesis?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl groups) validate molecular structure .
- Mass Spectrometry : ESI/APCI(+) modes confirm molecular weight (e.g., m/z 347 [M+H]⁺) .
- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) and detects impurities under gradient elution conditions .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HCT-1 vs. MCF-7) or protocols (e.g., MTT assay conditions) affect results. Standardizing protocols and using positive controls (e.g., reference inhibitors) improves reproducibility .
- Compound Stability : Degradation under storage (e.g., hydrolysis of the imidazolidinone ring) can alter bioactivity. Stability studies under varying pH/temperature are essential .
- Structural Analogues : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl groups) to isolate pharmacophoric motifs .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Functional Group Modifications : Introduce substituents (e.g., halogens, sulfonyl groups) to the imidazolidinone or acetamide moieties. For example, replacing 4-methoxyphenyl with 4-fluorophenyl alters receptor binding .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .
- In Vitro Assays : Evaluate cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC₅₀ determinations) across modified derivatives .
Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?
- Crystal Twinning : Common in flexible molecules; SHELXL’s TWIN command refines twinned data .
- Disorder Modeling : Use PART and SIMU instructions in SHELXL to handle disordered solvent or sidechains .
- High-Resolution Data : Synchrotron sources (λ = 0.7–1.0 Å) improve resolution for accurate bond-length measurements .
Advanced: How to interpret complex NMR spectra for derivatives of this compound?
- 2D Techniques : HSQC and HMBC correlate ¹H-¹³C signals, resolving overlapping peaks (e.g., imidazolidinone vs. acetamide carbonyls) .
- Dynamic Effects : Conformational exchange (e.g., rotamers) broadens signals; variable-temperature NMR (e.g., 298–323 K) clarifies dynamics .
- Reference Compounds : Compare with spectra of structurally related molecules (e.g., pyrazole or thiazole derivatives) .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, monitoring degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (e.g., decomposition >200°C) .
- Light Exposure Tests : UV-vis spectroscopy tracks photodegradation in solutions stored under light/dark conditions .
Advanced: How to design pharmacokinetic studies for this compound?
- In Vitro ADME :
- Plasma Protein Binding : Equilibrium dialysis assesses binding affinity .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and quantify parent compound via LC-MS .
- In Vivo Profiling : Administer to rodent models and measure plasma half-life (t₁/₂), clearance, and bioavailability using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
